

Physicochemical Properties of 3-Ethyl-4nitropyridine 1-oxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 3-Ethyl-4-nitropyridine 1-oxide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of **3-Ethyl-4-nitropyridine 1-oxide**. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide also includes data from close structural analogs, namely 3-methyl-4-nitropyridine 1-oxide and 4-nitropyridine N-oxide, to provide a comparative context for researchers.

Core Physicochemical Data

Quantitative data for **3-Ethyl-4-nitropyridine 1-oxide** is sparse. The following table summarizes the available predicted data for the target compound, alongside experimentally determined data for its close analogs. This comparative approach allows for informed estimations of the properties of **3-Ethyl-4-nitropyridine 1-oxide**.



Property	3-Ethyl-4- nitropyridine 1- oxide	3-Methyl-4- nitropyridine 1- oxide	4-Nitropyridine N- oxide
Molecular Formula	C7H8N2O3[1]	C6H6N2O3	C5H4N2O3[2][3]
Molecular Weight	168.15 g/mol [1]	154.12 g/mol	140.10 g/mol [4]
Melting Point	Not available	137-138 °C[5]	159-162 °C[2][6]
Boiling Point	Not available	Not available	256.56 °C (rough estimate)[2][6]
рКа	Not available	Not available	-1.37 (Predicted)[2]
logP (XlogP)	0.5 (Predicted)[1]	Not available	-0.55[4]
Solubility	Not available	Not available	Insoluble in water, soluble in DMSO[2][7]
Appearance	Not available	Yellow crystalline product[5]	White to light yellow crystal[2]

Spectroscopic and Structural Information

Detailed spectroscopic data for **3-Ethyl-4-nitropyridine 1-oxide** is not readily available. However, PubChem provides the following structural identifiers:

- SMILES: CCC1=C(C=C--INVALID-LINK--[O-])--INVALID-LINK--[O-][1]
- InChI: InChI=1S/C7H8N2O3/c1-2-6-5-8(10)4-3-7(6)9(11)12/h3-5H,2H2,1H3[1]
- InChikey: DFWFKLVRAXNFAN-UHFFFAOYSA-N[1]

Predicted mass spectrometry data indicates a monoisotopic mass of 168.0535 Da and various adducts, including [M+H]+ at 169.06078 m/z.[1]

Experimental Protocols

While specific experimental protocols for the synthesis and analysis of **3-Ethyl-4-nitropyridine 1-oxide** are not detailed in the reviewed literature, a robust synthesis can be proposed based



on the well-documented procedures for its methyl analog.[5][8]

Proposed Synthesis of 3-Ethyl-4-nitropyridine 1-oxide

The synthesis of **3-Ethyl-4-nitropyridine 1-oxide** can be logically approached via a two-step process: the N-oxidation of 3-ethylpyridine followed by nitration of the resulting N-oxide.

Step 1: Synthesis of 3-Ethylpyridine 1-oxide

This procedure is adapted from the synthesis of 3-methylpyridine-1-oxide.[5]

- To a mixture of glacial acetic acid and freshly distilled 3-ethylpyridine in a round-bottomed flask, add 30% hydrogen peroxide with shaking.
- Heat the mixture in an oil bath at 70 ± 5°C for approximately 24 hours.
- Remove excess acetic acid and water under reduced pressure.
- The resulting product can be purified by vacuum distillation.

Step 2: Nitration of 3-Ethylpyridine 1-oxide

This nitration protocol is based on the established method for 3-methyl-4-nitropyridine-1-oxide. [5][8]

- Add the prepared 3-ethylpyridine-1-oxide to cold (0–5°C) concentrated sulfuric acid in a flask immersed in an ice-salt bath.
- To the cooled mixture, add fuming yellow nitric acid in portions with shaking, maintaining a low temperature.
- Attach a condenser and slowly raise the temperature to 95–100°C. A vigorous exothermic reaction should be anticipated and controlled with an ice-water bath.
- After the initial vigorous reaction subsides, continue heating at 100–105°C for 2 hours.
- Cool the reaction mixture and pour it onto crushed ice.



- Neutralize the mixture with sodium carbonate, which should cause the precipitation of the yellow crystalline product.
- Collect the solid product by suction filtration, wash thoroughly with water, and dry.
- Further purification can be achieved by extraction with a suitable solvent like chloroform followed by recrystallization from a solvent such as acetone.

Proposed Characterization Methods

The characterization of the synthesized **3-Ethyl-4-nitropyridine 1-oxide** would involve standard analytical techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent like CDCl₃ with TMS as an internal standard.[9]
- Infrared (IR) Spectroscopy: An IR spectrum would be obtained using a spectrophotometer, typically with the sample prepared as a KBr disc, to identify characteristic functional group vibrations.[10]
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular weight and elemental composition of the compound.
- Melting Point Determination: The melting point would be measured using a standard melting point apparatus to assess the purity of the synthesized compound.

Visualized Workflows and Relationships

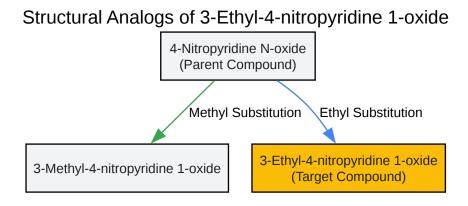
The following diagrams illustrate the proposed synthesis workflow and the logical relationship between **3-Ethyl-4-nitropyridine 1-oxide** and its analogs.



Proposed Synthesis of 3-Ethyl-4-nitropyridine 1-oxide 3-Ethylpyridine N-Oxidation N-Oxidation Nitration Nitration 3-Ethyl-4-nitropyridine 1-oxide

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Caption: Proposed two-step synthesis of **3-Ethyl-4-nitropyridine 1-oxide**.



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Caption: Relationship between the target compound and its structural analogs.

Stability and Reactivity

While specific stability data for **3-Ethyl-4-nitropyridine 1-oxide** is not available, related nitroaromatic compounds are known to be stable under normal conditions but may pose a risk of explosion if subjected to shock or rapid heating.[11] They are generally incompatible with strong oxidizing agents and acid chlorides.[7] The N-oxide functional group in similar



compounds is more resistant to reduction than aliphatic amine oxides.[11] The presence of the nitro group and the N-oxide functionality activates the pyridine ring, making it susceptible to nucleophilic substitution reactions.[2][10]

Potential Research Applications

Given the limited specific research on **3-Ethyl-4-nitropyridine 1-oxide**, there are several avenues for future investigation. A thorough characterization, including detailed spectroscopic analysis and X-ray crystallography, is needed to establish its precise molecular structure.[8] Systematic studies of its reactivity with various reagents would elucidate its potential as a synthetic intermediate.[8] Furthermore, exploring its biological activity, drawing inspiration from the quorum-sensing inhibition observed in 4-nitropyridine N-oxide, could be a promising area for drug discovery.[12] Comparative studies with its methyl analog would also provide valuable insights into the steric and electronic effects of the ethyl group.[8]

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- To cite this document: BenchChem. [Physicochemical Properties of 3-Ethyl-4-nitropyridine 1-oxide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b189568#physicochemical-properties-of-3-ethyl-4-nitropyridine-1-oxide]

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